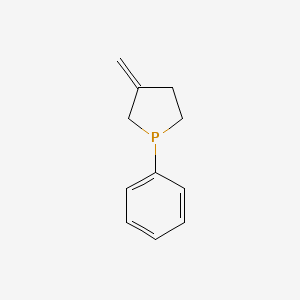
3-Methylidene-1-phenylphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-1-phenylphospholane is a phosphorus-containing heterocyclic compound It is characterized by a five-membered ring structure with a phenyl group and a methylidene group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylidene-1-phenylphospholane can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-2-phospholene 1-oxide with methylidene reagents under specific conditions. For example, the addition of bromine to 3-methyl-1-phenyl-2-phospholene 1-oxide in the presence of a catalyst like manganese dioxide in dichloromethane can yield 2,3-dibromo-3-methyl-1-phenylphospholane 1-oxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-1-phenylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phospholane derivatives.
Substitution: The methylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as organosilanes, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phospholane derivatives, and substituted phospholanes. These products have diverse applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
3-Methylidene-1-phenylphospholane has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Methylidene-1-phenylphospholane involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or interact with cellular components to induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methylidene-1-phenylphospholane include:
- 3-Methyl-1-phenylphospholane
- 3-Benzyl-1-methylphospholane
- 1,2-Bis(1-phenylphospholan-3-yl)ethane
- 1,6-Bis(1-phenylphospholan-3-yl)hexane
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a methylidene group, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various chemical transformations and applications that other similar compounds may not achieve as effectively.
Properties
CAS No. |
52561-63-4 |
|---|---|
Molecular Formula |
C11H13P |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
3-methylidene-1-phenylphospholane |
InChI |
InChI=1S/C11H13P/c1-10-7-8-12(9-10)11-5-3-2-4-6-11/h2-6H,1,7-9H2 |
InChI Key |
HBOCHZMHLVXWSY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCP(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


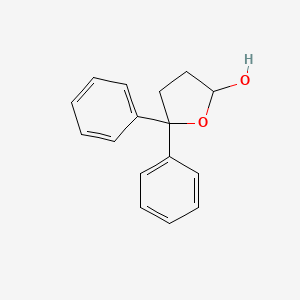
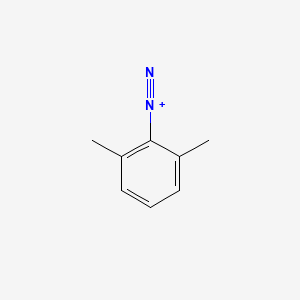
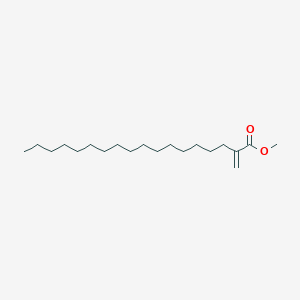
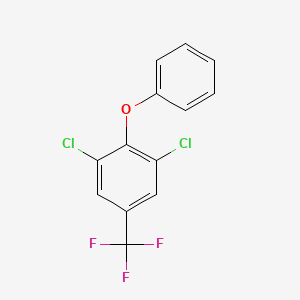
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)

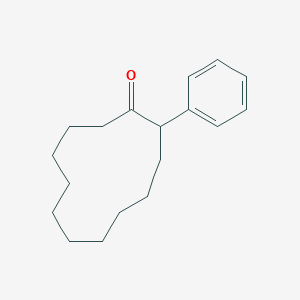
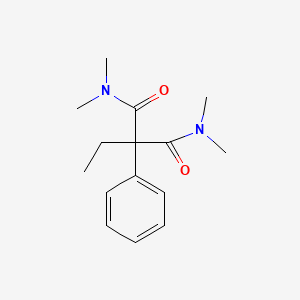
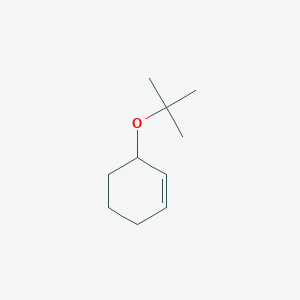
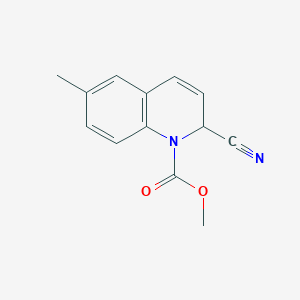
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)
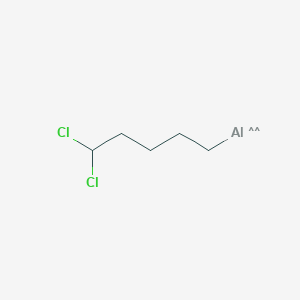

![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
